6-ethyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, fluoro, and pyrrolidinyl-pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Pyrrolidinyl-Pyridinyl Group: This step involves a coupling reaction between the pyrimidine core and a pyrrolidinyl-pyridinyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST).
Coupling Reagents: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
6-ethyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. For example, it could act as an inhibitor of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-2-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.
6-methyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine: Similar structure with a methyl group instead of an ethyl group.
6-ethyl-5-chloro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine: Similar structure with a chloro group instead of a fluoro group.
Uniqueness
6-ethyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and lipophilicity, while the pyrrolidinyl-pyridinyl group contributes to its binding affinity for certain biological targets.
Properties
IUPAC Name |
6-ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5/c1-2-13-14(17)15(21-11-20-13)19-10-12-6-5-7-18-16(12)22-8-3-4-9-22/h5-7,11H,2-4,8-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYYZDSQIVJRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=C(N=CC=C2)N3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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